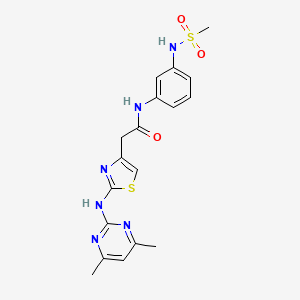

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c1-11-7-12(2)20-17(19-11)23-18-22-15(10-28-18)9-16(25)21-13-5-4-6-14(8-13)24-29(3,26)27/h4-8,10,24H,9H2,1-3H3,(H,21,25)(H,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLOZWKZCIGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

-

Step 1: Synthesis of 4,6-dimethylpyrimidine-2-amine

- Reactants: 4,6-dimethylpyrimidine and ammonia

- Conditions: High temperature and pressure

- Catalyst: Palladium on carbon (Pd/C)

-

Step 2: Formation of thiazole ring

- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone

- Conditions: Reflux in ethanol

- Catalyst: Potassium carbonate (K2CO3)

-

Step 3: Coupling with sulfonamide

- Reactants: Thiazole intermediate and 3-(methylsulfonamido)phenylacetic acid

- Conditions: Room temperature

- Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Dihydropyrimidine derivatives

Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Structural Overview

The compound features several key structural elements that contribute to its biological activity:

- Pyrimidine : This moiety is known for its role in nucleic acid structure and function, enhancing the compound's interaction with biological targets.

- Thiazole : This ring structure is known to enhance pharmacological profiles by potentially interacting with enzymes or receptors.

- Acetamide Group : Essential for biological activity, this group facilitates binding to target sites.

The biological activity of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively at active sites, leading to inhibition or modulation of these targets. This interaction can result in significant changes in cellular processes and pathways, contributing to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The thiazole and pyrimidine components are known to interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Antimicrobial Properties

Research has also suggested that this compound may possess antimicrobial properties. The structural features that allow it to bind to biological targets may also enable it to disrupt bacterial cell processes, presenting a potential avenue for developing new antibiotics.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in conditions like diabetes or obesity, where enzyme regulation is crucial.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole-pyrimidine compounds showed promising results against various cancer cell lines. The study highlighted the importance of the structural components in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research article demonstrated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The findings suggested that modifications in the thiazole ring could enhance antibacterial activity .

Case Study 3: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that compounds featuring the pyrimidine-thiazole framework could effectively inhibit key metabolic enzymes involved in glucose metabolism, indicating potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of thiazole , dimethylpyrimidine , and methylsulfonamido-phenyl groups. Key comparisons with similar compounds include:

Key Observations :

- Sulfonamide moieties are known to enhance bioavailability and target binding in drug design.

- Thiazole vs. Oxazole/Imidazole : Thiazole rings (as in the target compound) may confer distinct electronic and steric properties compared to oxazole or imidazole derivatives, influencing reactivity and biological interactions .

Crystallographic and Structural Analysis

Key bond lengths and angles in such compounds typically include:

- Pyrimidine-Thiazole Linkage : N–C and C–S bond lengths (~1.35–1.45 Å) consistent with conjugated systems.

- Acetamide Conformation : Planar geometry stabilized by intramolecular hydrogen bonds .

Biological Activity

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Structural Overview

The compound features several key structural elements:

- Pyrimidine : Contributes to the compound's interaction with biological targets.

- Thiazole : Enhances the pharmacological profile by potentially interacting with enzymes or receptors.

- Acetamide Group : Essential for biological activity, facilitating binding to target sites.

Synthesis

The synthesis of this compound typically involves multiple steps:

-

Synthesis of 4,6-dimethylpyrimidine-2-amine :

- Reactants: 4,6-dimethylpyrimidine and ammonia.

- Conditions: High temperature and pressure using palladium on carbon as a catalyst.

-

Formation of Thiazole Ring :

- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone.

- Conditions: Reflux in ethanol with potassium carbonate as a catalyst.

- Coupling with Sulfonamide :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively at active sites, leading to inhibition or modulation of these targets. This interaction can result in significant changes in cellular processes and pathways, contributing to its therapeutic effects .

Inhibitory Effects

Preliminary studies indicate that compounds with similar structural features often exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Properties : Disruption of cancer cell proliferation through enzyme inhibition.

For example, compounds sharing structural similarities have shown potential as inhibitors of protein interactions critical in cancer pathways, such as those involving annexin A2 and S100A10 .

Comparative Studies

A comparative analysis of structurally similar compounds reveals insights into their biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-amine | Pyrimidine base | Antimicrobial |

| Thiazole Derivative | Thiazole ring | Anticancer |

| Pyridine-based Compound | Pyridine ring | Enzyme inhibition |

The unique combination of these structural elements enhances binding affinity and selectivity towards specific biological targets compared to analogs .

Recent Research Highlights

- Dual Inhibition Studies : Recent research has focused on the development of dual inhibitors targeting Sirt2 and HDAC6, showcasing the potential for compounds like this one in treating various cancers by disrupting critical protein interactions .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the phenyl ring can significantly enhance potency against targeted interactions, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.